Cas no 1046862-07-0 (2-(2,4-Dibromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
2-(2,4-Dibromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
-
- 2-(2,4-Dibromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
- Inchi: 1S/C13H17BBr2O3/c1-12(2)13(3,4)19-14(18-12)8-6-11(17-5)10(16)7-9(8)15/h6-7H,1-5H3
- InChI Key: GUQWRBZDFFICDO-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=C1B1OC(C)(C)C(C)(C)O1)OC)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 322
- Topological Polar Surface Area: 27.7
2-(2,4-Dibromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB560645-250mg |
2-(2,4-Dibromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; . |
1046862-07-0 | 250mg |
€235.00 | 2025-04-22 | ||
| abcr | AB560645-1g |
2-(2,4-Dibromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; . |
1046862-07-0 | 1g |
€418.50 | 2025-04-22 | ||
| abcr | AB560645-5g |
2-(2,4-Dibromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; . |
1046862-07-0 | 5g |
€1357.70 | 2025-04-22 | ||
| abcr | AB560645-10g |
2-(2,4-Dibromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; . |
1046862-07-0 | 10g |
€2269.20 | 2025-04-22 |
2-(2,4-Dibromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers
2-(2,4-Dibromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 2-(2,4-Dibromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Research Briefing on 2-(2,4-Dibromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1046862-07-0) in Chemical Biology and Pharmaceutical Applications
The compound 2-(2,4-Dibromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1046862-07-0) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. As a boronic ester derivative, this compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and boron-containing therapeutics.
Recent advancements in the synthesis and application of 2-(2,4-Dibromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been reported in high-impact journals. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in constructing novel proteolysis-targeting chimeras (PROTACs), which selectively degrade disease-causing proteins. The boronic ester moiety facilitates stable interactions with target proteins, enhancing the efficacy of these bifunctional molecules. Additionally, its role in boron neutron capture therapy (BNCT) has been explored, leveraging the boron atom's unique properties for targeted cancer treatment.
From a synthetic chemistry perspective, researchers have optimized the preparation of this compound to achieve higher yields and purity. A 2022 Organic Letters publication detailed a streamlined protocol using palladium-catalyzed borylation, reducing reaction times and improving scalability. These methodological improvements are critical for industrial-scale production, particularly in the pharmaceutical sector where consistent quality is paramount.
In drug discovery pipelines, 2-(2,4-Dibromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been employed as a key building block for tyrosine kinase inhibitors targeting oncogenic pathways. Its structural features allow for precise modifications to enhance binding affinity and selectivity. Recent preclinical studies have shown promising results in models of resistant cancers, suggesting potential for next-generation targeted therapies. Furthermore, its application in positron emission tomography (PET) tracer development underscores its multifunctional utility in both therapeutic and diagnostic domains.
Looking ahead, challenges remain in fully characterizing the pharmacokinetic properties of derivatives stemming from this boronic ester. Current research efforts are focused on improving metabolic stability and tissue penetration while maintaining target specificity. The compound's unique chemical properties continue to inspire innovative applications across chemical biology, making it a focal point for interdisciplinary research at the chemistry-biology interface.
1046862-07-0 (2-(2,4-Dibromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Related Products
- 1073339-03-3(3-Bromo-5-ethoxyphenylboronic Acid Pinacol Ester)
- 1218789-48-0(3-Bromo-5-isobutoxyphenylboronic acid, pinacol ester)
- 1256781-66-4(2-(2-Bromo-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1256781-61-9(2,4-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol)
- 868629-78-1(2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1256781-58-4(2-(2-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1218790-36-3(3-Bromo-5-propoxyphenylboronic acid, pinacol ester)
- 1218790-35-2(3-Bromo-5-butoxyphenylboronic acid, pinacol ester)
- 1218790-34-1(3-Bromo-5-isopropoxyphenylboronic acid, pinacol ester)
- 401797-04-4(2-(3-bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)